molecular formula C22H22N2O4S B2945730 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide CAS No. 1115979-49-1

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide

Cat. No.: B2945730
CAS No.: 1115979-49-1
M. Wt: 410.49
InChI Key: VASMQJQIJRNTFY-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydroquinolinone core, which is further linked to a cyclopentylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of this compound are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound acts as a serine protease inhibitor . It interacts with the active site of the enzyme, specifically the serine residue, and inhibits its catalytic activity . This inhibition prevents the enzyme from participating in peptide bond hydrolysis, a critical step in protein degradation .

Biochemical Pathways

The inhibition of serine proteases affects multiple biochemical pathways. For instance, it can disrupt the digestion process, as these enzymes are responsible for breaking down dietary proteins into amino acids. It can also affect the immune response, as serine proteases are involved in activating immune cells .

Pharmacokinetics

Similar sulfonyl fluoride compounds are known for their biocompatibility, including aqueous stability, and their rapid transmetalation with palladium (ii) complexes .

Result of Action

By inhibiting serine proteases, the compound can potentially alter various physiological processes. For example, it may affect digestion and immune response, as mentioned earlier. Additionally, it may influence blood coagulation and cell signaling, as serine proteases play a role in these processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ability to inhibit serine proteases. Moreover, the presence of other compounds, such as competitive inhibitors, can also influence its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide typically involves multiple steps One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide The dihydroquinolinone core is synthesized separately and then coupled with the sulfonamide under specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted sulfonamides.

Scientific Research Applications

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamides: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.

    Quinolinones: Compounds with a quinolinone core have similar structural features and may exhibit comparable biological activities.

    Cyclopentylacetamides: These compounds contain the cyclopentylacetamide moiety and may have similar pharmacological properties.

Uniqueness

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group, dihydroquinolinone core, and cyclopentylacetamide moiety in a single molecule allows for a diverse range of interactions and activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-21(23-17-9-5-6-10-17)15-24-19-13-7-4-8-16(19)14-20(22(24)26)29(27,28)18-11-2-1-3-12-18/h1-4,7-8,11-14,17H,5-6,9-10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMQJQIJRNTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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